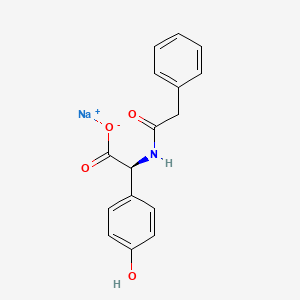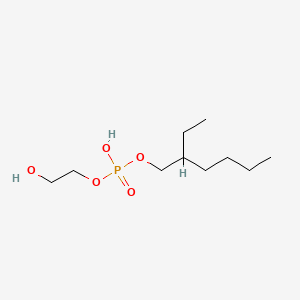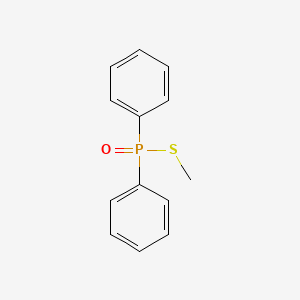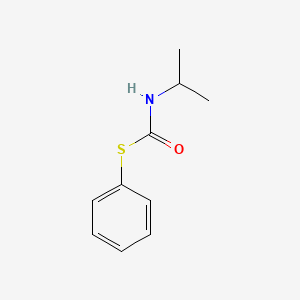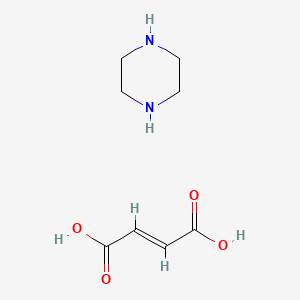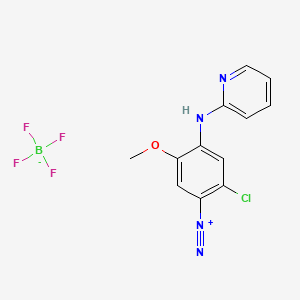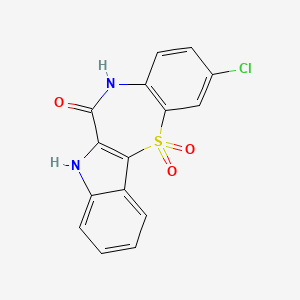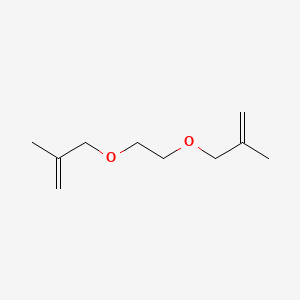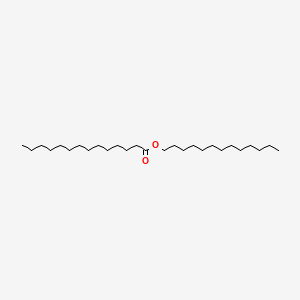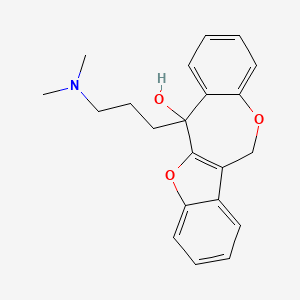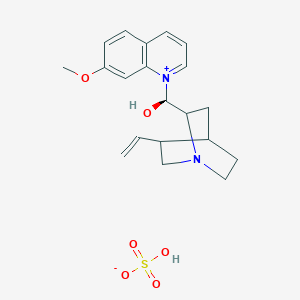
(9S)-10,11-Dihydro-9-hydroxy-6'-methoxycinchonanium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is a complex organic compound derived from the cinchona alkaloid family. This compound is known for its significant role in various chemical and biological applications, particularly due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree. The extracted alkaloids undergo a series of chemical reactions, including hydrogenation and hydroxylation, to form the desired compound. The reaction conditions often include the use of specific catalysts and controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups. These derivatives often exhibit unique properties and can be used in different applications.
Wissenschaftliche Forschungsanwendungen
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those caused by parasitic infections.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique properties are leveraged to achieve specific outcomes.
Wirkmechanismus
The mechanism of action of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to interfere with the metabolic processes of parasites, leading to their death. This is achieved through the inhibition of key enzymes and the disruption of cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to specific proteins and alter their activity is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: Another cinchona alkaloid with similar antimalarial properties.
Cinchonidine: A stereoisomer of quinine with similar chemical properties.
Cinchonine: Another related compound with similar biological activities.
Uniqueness
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
85909-60-0 |
|---|---|
Molekularformel |
C20H26N2O6S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(7-methoxyquinolin-1-ium-1-yl)methanol;hydrogen sulfate |
InChI |
InChI=1S/C20H25N2O2.H2O4S/c1-3-14-13-21-10-8-16(14)11-19(21)20(23)22-9-4-5-15-6-7-17(24-2)12-18(15)22;1-5(2,3)4/h3-7,9,12,14,16,19-20,23H,1,8,10-11,13H2,2H3;(H2,1,2,3,4)/q+1;/p-1/t14?,16?,19?,20-;/m1./s1 |
InChI-Schlüssel |
SGFQXRZTMRENIG-SOHUGEDCSA-M |
Isomerische SMILES |
COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.OS(=O)(=O)[O-] |
Kanonische SMILES |
COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



